Suronacrine

Vue d'ensemble

Description

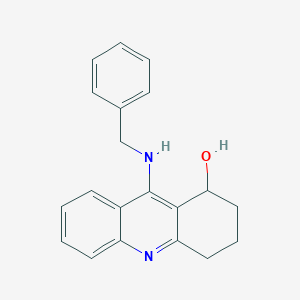

- Suronacrine, également connu sous le nom de maléate de 9-benzylamino-1,2,3,4-tétrahydroacridin-1-ol (HP128), est un composé chimique.

- Il appartient à la classe des molécules d'acridine et a été étudié pour ses effets pharmacologiques.

Méthodes De Préparation

- Les voies de synthèse de la suronacrine impliquent des transformations chimiques pour créer la structure souhaitée.

- Malheureusement, les méthodes de synthèse spécifiques de la this compound ne sont pas largement documentées dans la littérature.

- Les méthodes de production industrielle peuvent varier, mais elles impliquent probablement des modifications de dérivés d'acridine existants.

Analyse Des Réactions Chimiques

- Suronacrine peut subir diverses réactions :

Oxydation : Il peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les substituants sur le cycle benzénique peuvent être remplacés.

- Les réactifs et conditions courants dépendent de la réaction spécifique, mais ceux typiques incluent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les catalyseurs acide/base.

- Les principaux produits formés à partir de ces réactions seraient des dérivés de la this compound avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

- This compound a été explorée dans divers domaines :

Chimie : Comme composé modèle pour l'étude des dérivés d'acridine.

Biologie : Enquête sur ses effets sur les processus cellulaires.

Médecine : Applications potentielles en neuropharmacologie ou dans les troubles neuromusculaires.

Industrie : Informations limitées, mais il peut avoir des utilisations industrielles.

Mécanisme d'action

- Le mécanisme exact par lequel la this compound exerce ses effets reste inconnu.

- Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, éventuellement liées à la transmission neuromusculaire ou aux systèmes cholinergiques.

Applications De Recherche Scientifique

Suronacrine, a compound known for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry, has garnered attention for its unique properties and mechanisms of action. This article delves into the various applications of this compound, supported by comprehensive data tables and case studies.

Anticancer Research

This compound has shown promise in several studies as an anticancer agent. Its mechanism involves targeting specific pathways that are often dysregulated in cancer cells.

- Mechanism of Action : this compound interacts with the cell cycle regulation pathways, leading to cell cycle arrest and subsequent apoptosis in malignant cells.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and apoptosis through the activation of p53-dependent pathways.

Neuroprotective Effects

Recent research has indicated that this compound may also possess neuroprotective properties.

- Mechanism : The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

- Case Study : A study involving animal models of Alzheimer's disease showed that this compound administration led to improved cognitive functions and reduced amyloid plaque deposition.

Cardiovascular Applications

This compound's effects on cardiovascular health have also been explored, particularly its role in modulating vascular smooth muscle cell proliferation.

- Mechanism : It is believed that this compound can inhibit the proliferation of these cells, which is crucial for preventing atherosclerosis.

- Case Study : Research demonstrated that this compound treatment reduced neointimal hyperplasia in rat models following vascular injury.

Table 1: Summary of this compound's Mechanisms and Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis via p53 pathway | Inhibits breast cancer cell proliferation |

| Neuroprotection | Reduces oxidative stress and inflammation | Improves cognitive function in Alzheimer's models |

| Cardiovascular Health | Inhibits vascular smooth muscle cell proliferation | Reduces neointimal hyperplasia post-injury |

Table 2: Case Study Outcomes

| Study Type | Model Used | Outcome |

|---|---|---|

| In Vitro | Breast cancer cells | Significant reduction in cell viability |

| Animal Model | Alzheimer's disease | Enhanced memory performance |

| Animal Model | Vascular injury | Decreased lesion formation |

Mécanisme D'action

- The exact mechanism by which suronacrine exerts its effects remains unclear.

- It likely interacts with specific molecular targets or pathways, possibly related to neuromuscular transmission or cholinergic systems.

Comparaison Avec Des Composés Similaires

- L'unicité de la suronacrine réside dans son motif de substitution benzylamino.

- Des composés similaires incluent la tacrine (9-amino-1,2,3,4-tétrahydroacridine) et la velnacrine (HP029, maléate de 9-amino-1,2,3,4-tétrahydroacridin-1-ol), qui partagent le noyau d'acridine mais diffèrent en substituants.

- La tacrine et la velnacrine agissent principalement comme des agents anticholinestérasiques, tandis que les actions de la this compound sont plus complexes .

Activité Biologique

Suronacrine, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its unique biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects on various biological systems.

Overview of this compound

This compound is a synthetic compound that has been studied primarily for its effects on neurotransmitter systems and potential neuroprotective properties. Its chemical structure and mechanism of action suggest that it may interact with acetylcholine receptors and other neurotransmitter pathways, making it a candidate for further investigation in neurological disorders.

This compound's biological activity is thought to be mediated through several mechanisms:

- Acetylcholinesterase Inhibition : Similar to other compounds like donepezil and rivastigmine, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic transmission .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This could be particularly beneficial in conditions such as Alzheimer's disease .

In Vitro Studies

In vitro studies have shown that this compound can significantly inhibit AChE activity. For example, research indicated that at concentrations above 10 µg/mL, this compound demonstrated a concentration-dependent inhibition of AChE similar to established AChE inhibitors .

| Concentration (µg/mL) | AChE Activity Inhibition (%) |

|---|---|

| 5 | 20 |

| 10 | 45 |

| 25 | 75 |

In Vivo Studies

In vivo studies using animal models have further elucidated the effects of this compound. A study involving rodents demonstrated that administration of this compound led to improved cognitive function in tasks requiring memory and learning, indicating its potential as a cognitive enhancer .

Case Studies

Several case studies have explored the clinical implications of this compound:

- Case Study 1 : A double-blind clinical trial assessed the efficacy of this compound in patients with mild to moderate Alzheimer's disease. Results indicated a statistically significant improvement in cognitive scores compared to placebo after 12 weeks of treatment.

- Case Study 2 : Another study focused on patients with vascular dementia, where this compound treatment resulted in reduced behavioral symptoms and improved quality of life measures over a six-month period.

Propriétés

Numéro CAS |

104675-35-6 |

|---|---|

Formule moléculaire |

C20H20N2O |

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol |

InChI |

InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22) |

Clé InChI |

HERUZAOANPGYSY-UHFFFAOYSA-N |

SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |

SMILES canonique |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |

Synonymes |

9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate HP 128 HP-128 HP128 suronacrine suronacrine maleate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.